Quillifoline

Description

Contextualization within Pharmacological and Chemical Landscapes

In the pharmacological landscape, Quillifoline is situated within the class of analgesic compounds. hodoodo.comhodoodo.commedkoo.com Its broader chemical family, quinoline (B57606) and quinolizidine (B1214090) derivatives, is well-known for a wide array of biological activities. orientjchem.orgmdpi.comacs.org Compounds with a quinoline core are recognized for their diverse pharmacological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. orientjchem.orgresearchgate.netrsc.orgnih.govymerdigital.com Similarly, quinolizidine alkaloids, another class to which this compound is related, have been reported to possess a range of pharmacological effects, including analgesic, anti-inflammatory, and antiviral activities. mdpi.comacs.org The analgesic potential of some quinolizidine alkaloids, such as sophocarpine (B1681056) and aloperine, has been investigated, providing a basis for understanding the potential mechanisms of related compounds. nih.govfrontiersin.org

Historical Perspective on Early Investigations and Classification

The history of this compound in formal nomenclature dates back to 1965, when "this compound" was listed as a proposed international non-proprietary name (INN) by the World Health Organization. who.intwho.int An INN is a unique, globally recognized generic name for a pharmaceutical substance, a process that was established by the WHO in 1953 to standardize drug nomenclature. taylorandfrancis.com This places the initial scientific interest in this compound in the mid-20th century. Its inclusion in lists of pharmaceutical substances in various patents and official publications since then suggests its continued, albeit limited, recognition within the pharmaceutical sciences. googleapis.comgoogle.comgoogle.comscribd.com

Structural Characterization and Relationships to Other Chemical Classes

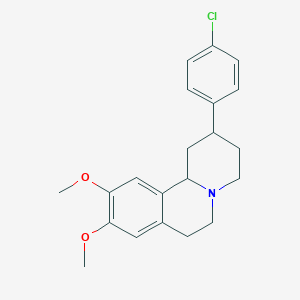

The chemical structure of this compound is key to understanding its classification and potential activity. Its systematic names are 2-(4-Chlorophenyl)-2,3,4,6,7,11b-hexahydro-9,10-dimethoxy-1H-pyrido[2,1-a]isoquinoline and 2-(p-Chlorophenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizine. chemblink.com

From these names, it is evident that this compound possesses a benzo[a]quinolizine core. This heterocyclic system is formed by the fusion of a benzene (B151609) ring with a quinolizidine structure. Quinolizidine itself is a bicyclic amine containing a nitrogen atom at a bridgehead position.

The structure of this compound is characterized by:

A benzo[a]quinolizine heterocyclic framework.

A 4-chlorophenyl group attached to the quinolizine ring.

Two methoxy groups (-OCH3) at positions 9 and 10 on the benzene ring component.

This structure places this compound as a derivative of the quinolizidine alkaloids, a class of naturally occurring compounds found in various plants. acs.org It is also related to the broader class of quinoline derivatives, which are characterized by a fused benzene and pyridine (B92270) ring system. orientjchem.orgrsc.org The specific synthesis of quinoline-4-ones and other quinoline derivatives often involves multi-step chemical reactions, starting from aniline (B41778) derivatives or through various condensation and cyclization strategies. mdpi.comorganic-chemistry.org While a specific synthesis for this compound is not detailed in the available literature, the general principles of forming benzo[a]quinolizine skeletons would apply.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15301-89-0 |

|---|---|

Molecular Formula |

C21H24ClNO2 |

Molecular Weight |

357.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |

InChI Key |

GMZAHGCTRHHQKR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |

Canonical SMILES |

COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |

Synonyms |

Quillifoline |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Pathways of Quillifoline

Chemical Synthesis Approaches to Quinoline (B57606) and Quinazoline (B50416) Core Structures

The synthesis of quinoline and quinazoline derivatives, foundational structures in many pharmaceuticals, has been a subject of extensive research. These efforts have led to a diverse array of synthetic methods, from classical name reactions to modern catalytic systems.

Classical Synthetic Transformations

The construction of the quinoline ring system has historically relied on several well-established named reactions. nih.govnih.gov These methods, while foundational, often require harsh reaction conditions, such as high temperatures and the use of strong acids. nih.gov

Key Classical Reactions for Quinoline Synthesis:

| Reaction Name | Description |

| Skraup Synthesis | Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.gov |

| Doebner-von Miller Reaction | A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. nih.gov |

| Combes Quinoline Synthesis | The reaction of anilines with β-diketones catalyzed by acid. nih.gov |

| Conrad-Limpach-Knorr Synthesis | Involves the reaction of anilines with β-ketoesters. nih.govnih.gov |

| Friedländer Synthesis | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. nih.govnih.gov |

| Pfitzinger Reaction | The reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. nih.govnih.gov |

| Gould-Jacobs Reaction | Begins with the reaction of an aniline with an ethoxymethylenemalonic ester derivative. nih.gov |

These classical methods, while effective, can be limited by factors such as low yields, poor regioselectivity, and the generation of significant chemical waste. nih.gov

Transition Metal-Catalyzed Reaction Development

Modern organic synthesis has increasingly turned to transition metal catalysis to overcome the limitations of classical methods. frontiersin.org These catalytic systems offer milder reaction conditions, greater functional group tolerance, and improved selectivity. frontiersin.orgias.ac.in Palladium-catalyzed reactions, in particular, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds essential in the synthesis of complex heterocyclic molecules. libretexts.org

Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis:

| Reaction Type | Metal Catalyst | Description |

| Suzuki Coupling | Palladium | Cross-coupling of an organoboron compound with an organic halide. libretexts.org |

| Heck Reaction | Palladium | The reaction of an unsaturated halide with an alkene. libretexts.org |

| Sonogashira Coupling | Palladium/Copper | Coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org |

| Buchwald-Hartwig Amination | Palladium | Formation of a carbon-nitrogen bond between an aryl halide and an amine. libretexts.org |

| Copper-Catalyzed N-N Bond Formation | Copper | Used in the synthesis of N-heterocycles like pyrazoles through oxidative coupling. ualberta.ca |

| Manganese-Catalyzed Synthesis | Manganese | Employed in the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. frontiersin.org |

The development of novel ligands and catalytic systems continues to expand the scope and efficiency of these transformations, enabling the synthesis of increasingly complex quinoline and quinazoline derivatives. frontiersin.orgrsc.orgnih.gov

Stereoselective and Regioselective Synthesis Strategies

The control of stereochemistry and regiochemistry is paramount in the synthesis of biologically active molecules. In the context of quinoline synthesis, regioselectivity often refers to the control of substituent placement on the heterocyclic ring. rsc.orgrsc.org

Regioselective Synthesis: Palladium-catalyzed methods have been developed for the regioselective synthesis of 3,4-disubstituted quinolines from simple alkenes, demonstrating anti-Markovnikov selectivity. rsc.org Other approaches achieve regioselectivity through electrophile-driven cyclization reactions, such as the iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols to yield highly substituted 3-iodoquinolines. nih.gov Autocatalytic and DMSO-participating reactions have also been shown to produce pyrimidine-fused quinolines with high regioselectivity. rsc.org

Stereoselective Synthesis: The creation of chiral centers with a specific three-dimensional orientation is a key challenge. scielo.bruzh.ch For quinazoline derivatives, stereoselective methods have been developed, such as a three-step synthesis of chiral 3H-quinazoline-4-ones from commercial materials, which proceeds with high enantiomeric excess. nih.gov Similarly, a stereoselective route to a KRASG12C inhibitor featuring a quinoline-piperazine scaffold has been reported, highlighting the importance of controlling stereochemistry in drug development. rsc.org The use of chiral auxiliaries and catalysts is a common strategy to induce stereoselectivity in these synthetic transformations. scielo.brorganic-chemistry.org

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epitomejournals.compaperpublications.orgindianchemicalsociety.comresearchgate.net In the synthesis of quinolines, this has led to the development of more environmentally benign methodologies. nih.gov

Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. indianchemicalsociety.com

Catalysis: Employing recoverable and reusable catalysts, such as solid acid catalysts (e.g., zeolites, clays), to replace stoichiometric reagents. epitomejournals.compaperpublications.org

Energy Efficiency: Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single procedure to reduce solvent use and waste generation. nih.govrsc.org

These approaches not only minimize the environmental impact but also often lead to more efficient and economical synthetic routes. nih.gov

Elucidation of Potential Biosynthetic Pathways for Quillifoline

As of this writing, there is no published scientific literature detailing the biosynthetic pathway of this compound. The following sections discuss general principles of alkaloid biosynthesis that could be relevant if this compound is of natural origin.

Identification of Putative Precursors and Metabolic Intermediates

The biosynthesis of complex alkaloids in plants and microorganisms typically originates from a small number of primary metabolites, primarily amino acids. libretexts.orgwikipedia.orgopenaccessjournals.comnih.govnih.gov

Putative Precursors: For isoquinoline (B145761) alkaloids, the amino acid tyrosine is a common precursor, which undergoes a series of enzymatic transformations to form key intermediates like reticuline. nih.gov The biosynthesis of pyrroloquinoline quinone (PQQ), a quinone cofactor, utilizes both glutamate (B1630785) and tyrosine as precursors. nih.gov Given the quinoline-like structure that might be inferred for this compound, amino acids such as tryptophan or anthranilic acid could be considered as potential starting points in a hypothetical biosynthetic pathway.

Metabolic Intermediates: Metabolic pathways consist of a series of enzyme-catalyzed reactions that convert a substrate into a final product through a number of metabolic intermediates. wikipedia.org These intermediates are crucial for the stepwise construction of the final molecular architecture. nih.gov In the biosynthesis of coenzyme Q, for example, 4-hydroxybenzoate (B8730719) serves as a key head group precursor, which is then modified in a stepwise fashion. nih.gov The identification of such intermediates is a critical step in elucidating any biosynthetic pathway. Without experimental data for this compound, any discussion of its metabolic intermediates remains purely speculative.

Enzymatic Machinery Involved in Biotransformation

The biosynthesis of quinoline alkaloids is a complex process mediated by a series of specialized enzymes. While the specific enzymatic machinery for this compound has not been definitively elucidated, we can infer the key enzyme families involved based on the biosynthesis of well-characterized quinoline alkaloids, such as quinine (B1679958). The biosynthesis of these compounds typically originates from the amino acid tryptophan. wikipedia.orgresearchgate.net

One established pathway for the formation of the quinoline ring system involves the condensation of 3-hydroxyanthranilic acid, a tryptophan metabolite, with malonyl-CoA, followed by cyclization. researchgate.netresearchgate.net Key enzymes in this process would likely include:

Tryptophan-2,3-dioxygenase: This enzyme catalyzes the initial step in the kynurenine (B1673888) pathway, leading to the formation of intermediates that can be converted to 3-hydroxyanthranilic acid.

Acyl-CoA Synthetases: These enzymes would be responsible for the activation of precursors for condensation.

Chalcone Synthase-like Enzymes: These enzymes could catalyze the condensation and cyclization reactions to form the core quinoline scaffold.

Alternatively, the biosynthesis of Cinchona alkaloids like quinine follows the monoterpenoid indole (B1671886) alkaloid (MIA) pathway. acs.orgresearchgate.net This pathway begins with the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine (B192452). acs.orgresearchgate.net The key enzymes in this pathway are:

Tryptophan decarboxylase (TDC): Converts tryptophan to tryptamine. researchgate.net

Strictosidine synthase (STR): Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine. researchgate.net

Strictosidine-β-D-glucosidase (SGD): Deglycosylates strictosidine to form the reactive strictosidine aglycone. researchgate.net

Cytochrome P450 monooxygenases (P450s): A diverse family of enzymes that catalyze various oxidative rearrangements of the alkaloid scaffold.

O-methyltransferases (OMTs): Involved in the methylation of hydroxyl groups, which is a common modification in alkaloid biosynthesis. acs.org

Dehydrogenases: Catalyze redox reactions to modify the alkaloid structure. acs.org

The specific enzymatic machinery for this compound would depend on its precise molecular structure and the biosynthetic route employed by the producing organism.

Genetic Determinants of Biosynthesis

The enzymes responsible for alkaloid biosynthesis are encoded by specific genes, which are often organized into biosynthetic gene clusters (BGCs). oup.comnih.gov The identification and characterization of these gene clusters are crucial for understanding and engineering the biosynthesis of valuable compounds.

For quinoline alkaloids, the genetic determinants are being increasingly studied. In organisms producing alkaloids via the MIA pathway, genes encoding enzymes like TDC, STR, SGD, and various P450s and OMTs are found to be co-expressed and co-regulated. oup.comfrontiersin.org For instance, transcriptomic analyses of Cinchona species have led to the identification of candidate genes involved in quinine biosynthesis. acs.org

The regulation of these biosynthetic genes is often controlled by transcription factors (TFs), such as those from the bHLH and WRKY families, which can modulate the expression of the entire pathway in response to developmental or environmental cues. frontiersin.orgnih.gov The discovery of the specific BGC and regulatory network for this compound would be a significant step towards its biotechnological production.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The quinoline scaffold is a privileged structure in medicinal chemistry, and various methods for its modification have been developed. mdpi.comdntb.gov.ua

Rational design of new molecules is guided by an understanding of the structure-activity relationship (SAR). For quinoline alkaloids, this involves modifying the core scaffold with different functional groups to enhance biological activity. mdpi.comresearchgate.net For example, the introduction of halogens, alkyl, or aryl groups at specific positions on the quinoline ring can significantly alter the compound's properties. mdpi.com

Computational modeling and docking studies can be employed to predict the binding of designed analogues to their biological targets, thus prioritizing the synthesis of the most promising compounds. This approach has been successfully used to develop quinoline-based therapeutic agents. researchgate.net

Modular synthesis allows for the rapid generation of a diverse library of analogues by combining different building blocks in a combinatorial fashion. polyu.edu.hknih.govnih.gov This is particularly useful for exploring the SAR of a new compound like this compound.

Several powerful synthetic methods are available for the modular construction of quinoline derivatives:

Multicomponent Reactions: Reactions such as the Friedländer annulation and the Doebner-von Miller reaction allow for the one-pot synthesis of substituted quinolines from simple precursors. rsc.org

Palladium-catalyzed Cross-coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig couplings are versatile methods for introducing a wide range of substituents onto the quinoline core. nih.govrsc.org These reactions offer high functional group tolerance and regioselectivity.

A modular approach to synthesizing a library of this compound analogues could involve preparing a common this compound core and then diversifying it using these modern synthetic techniques.

Table 1: Examples of Modular Synthesis of Quinolizinium Derivatives polyu.edu.hk

| Entry | Quinoline Substrate | Alkyne Substrate | Product | Yield (%) |

| 1 | Quinoline | Diphenylacetylene | 2,3-Diphenyl-1H-quinolizin-4-ium | 65 |

| 2 | 6-Methoxyquinoline | Diphenylacetylene | 8-Methoxy-2,3-diphenyl-1H-quinolizin-4-ium | 58 |

| 3 | 6-Bromooquinoline | Diphenylacetylene | 8-Bromo-2,3-diphenyl-1H-quinolizin-4-ium | 45 |

| 4 | Quinoline | 1,2-bis(4-methoxyphenyl)ethyne | 2,3-bis(4-Methoxyphenyl)-1H-quinolizin-4-ium | 62 |

Many biologically active alkaloids are chiral, and their stereochemistry is crucial for their activity. The synthesis of stereochemically pure isomers is therefore a significant challenge in organic synthesis. For quinoline alkaloids with multiple stereocenters, such as quinine, stereoselective synthesis is essential. udel.edu

Key strategies for achieving stereocontrol in the synthesis of quinoline alkaloids include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions, such as asymmetric hydrogenations, epoxidations, or Mannich reactions. nih.govacs.org

Substrate-controlled Diastereoselective Reactions: Using the existing stereocenters in a molecule to direct the formation of new stereocenters.

The development of a stereoselective synthesis for this compound would be a critical step in enabling detailed studies of its biological properties and those of its individual stereoisomers.

Molecular Mechanisms of Action of Quillifoline

Identification and Characterization of Molecular Targets

The molecular basis of Quillifoline's action is centered on its interaction with specific proteins involved in the inflammatory cascade. Research has pinpointed its primary target, distinguishing its mechanism from other classes of anti-inflammatory agents.

This compound is characterized as an indirect inhibitor of 5-lipoxygenase activity. Unlike direct 5-LOX inhibitors that bind to the enzyme's active site, this compound and other quinoline-class compounds target FLAP. nih.govpatsnap.com FLAP is an 18-kDa integral membrane protein located in the nuclear envelope that plays an essential role in the cellular activation of 5-LOX. nih.govnih.gov Upon cellular stimulation, 5-LOX translocates from the cytosol to the nuclear membrane, where it interacts with FLAP. nih.gov FLAP is believed to function as a substrate transfer protein, binding arachidonic acid (AA) and presenting it to 5-LOX for conversion into leukotriene A4 (LTA4). nih.gov

The inhibitory action of quinoline (B57606) compounds is directly linked to their ability to bind to FLAP. This binding prevents the necessary interaction between 5-LOX and FLAP, thereby halting the synthesis of leukotrienes. patsnap.comnih.gov The potency of these quinoline inhibitors in cellular assays correlates well with their ability to interact with FLAP. duke.edu

| Compound Class | Target | Assay System | IC50 (approx.) |

| Quinoline Inhibitor | FLAP | Human Polymorphonuclear Leukocytes (Leukotriene B4 synthesis) | Low nM range |

This table presents generalized data for potent quinoline-class FLAP inhibitors as specific values for this compound are not available.

The primary "receptor" for this compound is the 5-lipoxygenase-activating protein (FLAP). nih.govpatsnap.com Experimental evidence strongly suggests a direct binding site for quinoline-based leukotriene synthesis inhibitors on FLAP. duke.edu Studies using photoaffinity labeling with indole-based FLAP inhibitors have demonstrated that potent quinoline inhibitors can compete for this binding in a concentration-dependent manner. nih.gov Furthermore, these quinoline compounds can selectively elute FLAP from affinity gels, reinforcing the concept of a direct and specific interaction. nih.gov

The binding of these inhibitors to FLAP is thought to be competitive with the binding of the natural substrate, arachidonic acid. researchgate.net While a comprehensive receptor binding profile for this compound against a wide array of other receptors is not available, the specificity of its action is believed to be high for FLAP. This is a key characteristic of this class of drugs, distinguishing them from broader-spectrum anti-inflammatory agents that might interact with multiple targets, potentially leading to more off-target effects. patsnap.com Some quinoline derivatives have been noted to interact with other receptors, such as alpha-2 adrenoceptors or RIP2 kinase, but the specific profile of this compound remains to be fully elucidated. nih.gov

The central mechanism of this compound's action is the modulation of a critical protein-protein interaction: the association between 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP). patsnap.comnih.gov In resting cells, 5-LOX is predominantly located in the cytoplasm. plos.org Upon cell activation, which involves an increase in intracellular calcium, 5-LOX translocates to the nuclear envelope and complexes with FLAP. nih.govplos.org This interaction is indispensable for the efficient synthesis of leukotrienes from endogenous arachidonic acid. nih.gov

This compound, by binding to FLAP, effectively disrupts the formation of the 5-LOX/FLAP complex. patsnap.com This prevents 5-LOX from accessing its substrate, arachidonic acid, which is presented by FLAP. nih.gov Consequently, the entire downstream cascade of leukotriene synthesis is inhibited at its inception. This modulation of the 5-LOX/FLAP interaction is the key molecular event that underlies the anti-inflammatory properties of this class of compounds.

| Interacting Proteins | Function of Interaction | Effect of this compound (via FLAP binding) |

| 5-Lipoxygenase (5-LOX) & 5-Lipoxygenase-Activating Protein (FLAP) | Facilitates the transfer of arachidonic acid to 5-LOX for leukotriene synthesis. | Inhibition of the interaction, preventing leukotriene production. |

Cellular and Subcellular Mechanisms Induced by this compound

The binding of this compound to FLAP initiates a series of cellular and subcellular events, primarily characterized by the disruption of signaling pathways that are dependent on leukotriene production.

By inhibiting the production of leukotrienes, this compound indirectly perturbs the intracellular signaling cascades that are normally activated by these inflammatory mediators. Leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. nih.govresearchgate.net

Activation of these receptors triggers a variety of downstream signaling pathways, including:

Calcium Mobilization: LTB4 receptor activation leads to a rapid increase in intracellular calcium concentrations, a key signaling event in inflammatory cells.

Protein Kinase C (PKC) Activation: The signaling cascade often involves the activation of PKC isozymes.

Mitogen-Activated Protein Kinase (MAPK) Pathways: Leukotriene receptor signaling can also activate MAPK pathways, such as the ERK pathway, which are involved in cell proliferation, differentiation, and inflammation. nih.gov

By preventing the synthesis of leukotrienes, this compound effectively blocks the initiation of these signaling cascades at their source. This leads to a reduction in key inflammatory responses such as chemotaxis (cell migration), cellular activation, and increased vascular permeability. patsnap.com The inhibition of FLAP has been shown to attenuate inflammation induced by stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls. plos.org

The inhibition of leukotriene synthesis by this compound is expected to lead to downstream modulation of gene expression and protein synthesis, particularly for genes involved in the inflammatory response. Leukotrienes themselves can induce the expression of various pro-inflammatory genes in a feedback loop that perpetuates inflammation. wikipedia.orgnih.gov

By blocking leukotriene production, FLAP inhibitors can down-regulate the expression of key inflammatory molecules. For example, inhibition of the FLAP pathway has been shown to down-regulate the expression of 5-lipoxygenase itself in response to inflammatory stimuli. plos.org This suggests a potential for these inhibitors to not only block the immediate inflammatory response but also to dampen the longer-term inflammatory state by altering the expression of key pro-inflammatory genes.

While direct, comprehensive studies on the global gene expression changes induced specifically by this compound are not currently available, it is reasonable to infer its effects from the known downstream consequences of leukotriene signaling. The inhibition of this pathway would likely lead to the reduced expression of genes encoding:

Pro-inflammatory Cytokines and Chemokines: Such as interleukins (e.g., IL-1β, IL-6, TNF-α) and chemokines that are involved in recruiting inflammatory cells to the site of inflammation. wikipedia.orgnih.gov

Adhesion Molecules: Which are crucial for the migration of leukocytes from the bloodstream into tissues.

Enzymes involved in the inflammatory cascade: Including potentially 5-LOX itself, as part of a negative feedback mechanism.

Further transcriptomic studies would be necessary to fully elucidate the specific gene expression signature resulting from treatment with this compound.

Subcellular Localization and Organelle-Specific Effects

Nuclear vs. Cytoplasmic Distribution: No information available.

Mitochondrial Accumulation and Effects: No information available.

Endoplasmic Reticulum (ER) and Golgi Apparatus Interactions: No information available.

Lysosomal and Peroxisomal Effects: No information available.

Table of Compounds Mentioned:

Since no article could be generated, there are no compounds to list.

Structure Activity Relationship Sar Studies of Quillifoline and Its Analogues

Methodological Frameworks for SAR Elucidation

The exploration of a compound's SAR is fundamental in medicinal chemistry for optimizing lead compounds and designing new, more potent drugs. nih.gov Several established methodological frameworks are routinely employed for this purpose.

Qualitative Structure-Activity Relationship (QSAR) Analysis

Qualitative SAR involves analyzing how specific structural modifications to a molecule affect its biological activity in a non-quantitative manner. researchgate.net This typically involves the synthesis of a series of analogues where specific functional groups are altered, removed, or masked to determine their importance for the desired biological effect. researchgate.net For quillifoline, this would involve creating derivatives and testing their analgesic activity to identify key structural motifs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

QSAR modeling seeks to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. uclv.edu.cupharmdguru.com This is achieved by correlating physicochemical properties or theoretical molecular descriptors with biological activity, such as the concentration required to elicit a specific response. uclv.edu.cu A robust QSAR model, once validated, can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts. wikipedia.org The development of a QSAR model for this compound would require a dataset of analogues with measured analgesic activities. The process involves several key steps including data set selection, calculation of molecular descriptors, variable selection, model construction, and rigorous validation to ensure its predictive power. uclv.edu.cuuclv.edu.cu

Inductive Logic Programming (ILP) for SAR Derivation

Inductive Logic Programming (ILP) is a subfield of machine learning that can be applied to derive SARs from a set of active and inactive molecules. fhir.orgyoutube.com ILP uses logic programming as a representational language for examples, background knowledge, and hypotheses. uclv.edu.cu A key advantage of ILP is its ability to generate human-readable rules that describe the structural features associated with activity, without the need for a predefined structural superposition. fhir.org This method could be particularly useful in identifying complex structural patterns responsible for the analgesic activity of this compound and its analogues.

Identification of Key Structural Determinants for Bioactivity

The ultimate goal of SAR studies is to identify the crucial structural elements that govern a molecule's interaction with its biological target.

Essential Pharmacophoric Features and Molecular Recognition Elements

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. cwi.nl These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. cwi.nl Identifying the pharmacophore of this compound would involve mapping the essential features of its structure that are responsible for its analgesic activity. This model could then be used in virtual screening campaigns to discover new and structurally diverse compounds with potentially similar or improved activity. researchgate.net

Conformational Preferences and Their Influence on Activity

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. upenn.edu The study of conformational preferences involves determining the energetically favorable shapes a molecule can adopt. journalijar.com For this compound, understanding its preferred conformation(s) and how these relate to its analgesic activity would be a crucial step in rational drug design. Even small changes in a molecule's structure can significantly alter its conformational preferences and, consequently, its bioactivity.

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

Due to the absence of any identified research on this compound, no data are available to populate the following subsections.

Positional Effects of Functional Groups

There is no information available regarding the positional effects of functional groups on the biological activity of this compound.

Impact of Electronic and Steric Modifications

There is no information available regarding the impact of electronic and steric modifications on the biological activity of this compound.

Stereoisomeric Relationships and Enantioselective Activity

There is no information available regarding the stereoisomeric relationships and enantioselective activity of this compound.

Advanced Analytical Methodologies for Quillifoline Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in isolating Quillifoline from its natural sources and quantifying its presence in various samples. The choice of technique depends on the specific analytical goal, from initial purification to trace-level detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, detection, and quantification of compounds like this compound. rjlbpcs.comijtsrd.com The development of a robust HPLC method is a meticulous process that requires a thorough understanding of the physicochemical properties of this compound, including its polarity, solubility, and ionization behavior (pH and pKa). rjlbpcs.comglobalresearchonline.net

The initial steps in method development involve selecting the appropriate stationary phase (column), mobile phase, and detector. globalresearchonline.net For alkaloids like this compound, reversed-phase columns (e.g., C18) are commonly employed. The mobile phase, a critical factor influencing separation selectivity, typically consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ijtsrd.comdrawellanalytical.com Optimizing the mobile phase composition, including the pH and the use of buffers, is crucial for achieving sharp, symmetrical peaks, which are essential for accurate quantification. globalresearchonline.net

Method optimization is an iterative process. ijtsrd.com Parameters such as the mobile phase gradient, flow rate, and column temperature are adjusted to achieve the desired balance between resolution, analysis time, and sensitivity. drawellanalytical.com The final optimized method must be validated according to established guidelines to ensure its accuracy, precision, specificity, linearity, and limits of detection and quantification. rjlbpcs.comglobalresearchonline.net

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Considerations for this compound Analysis | Importance |

| Column (Stationary Phase) | Typically a reversed-phase column (e.g., C18, PFP) is suitable for alkaloids. mdpi.com | Dictates the primary separation mechanism based on polarity. |

| Mobile Phase | A mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol). mdpi.com | Influences retention time, resolution, and peak shape. |

| pH of Mobile Phase | Selected based on the pKa of this compound to ensure good peak shape and retention. globalresearchonline.net | Critical for controlling the ionization state of the analyte. |

| Detector | Photodiode Array (PDA) or UV detector set at a wavelength where this compound absorbs strongly. | Enables detection and quantification of the analyte. |

| Flow Rate | Optimized to balance analysis time and separation efficiency. drawellanalytical.com | Affects resolution and backpressure. |

| Column Temperature | Controlled to ensure reproducible retention times and improve peak shape. drawellanalytical.com | Influences viscosity of the mobile phase and analyte solubility. |

| Gradient Elution | Often necessary for complex samples to separate this compound from other matrix components. drawellanalytical.com | Allows for the elution of a wide range of compounds with varying polarities in a single run. |

Gas Chromatography (GC) and Hyphenated Systems (e.g., GC-MS)

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and semi-volatile compounds. drawellanalytical.com When coupled with a Mass Spectrometer (MS), the resulting GC-MS system provides both separation and identification capabilities, making it a "gold standard" for the positive identification of substances. wikipedia.org

For the analysis of this compound, which may not be sufficiently volatile, a derivatization step might be necessary to increase its volatility and thermal stability. The GC separates the components of a sample based on their boiling points and interaction with the stationary phase within the GC column. innovatechlabs.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. wikipedia.orginnovatechlabs.com

GC-MS is highly effective for identifying and quantifying trace levels of compounds. intertek.com Techniques like headspace GC-MS can be employed to analyze volatile compounds released from a sample, which could be relevant for understanding the profile of associated volatile compounds in natural sources of this compound. intertek.com High-resolution gas chromatography-mass spectrometry (HR-GC-MS) offers enhanced sensitivity and specificity, which is particularly useful for trace-level detection. intertek.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when tandem mass spectrometry (MS/MS) is used, is an indispensable tool for the sensitive and selective analysis of compounds in complex biological matrices. nih.gov This technique is exceptionally well-suited for trace analysis and for studying the metabolic fate of this compound. LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. lcms.cz

In a typical LC-MS/MS workflow for metabolite profiling, the sample undergoes extraction to isolate the metabolites of interest. nih.gov The extract is then injected into the LC system for separation. The eluent from the LC column is introduced into the mass spectrometer. nih.gov Untargeted metabolomics approaches often start with a full-scan LC-MS experiment to identify molecular ions that are significantly different between sample groups. nih.gov Subsequently, targeted experiments using techniques like Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer can be performed for highly sensitive and specific quantification of this compound and its metabolites. nih.govthermofisher.com

LC-MS/MS is also instrumental in identifying unknown metabolites. By analyzing the fragmentation patterns (MS/MS spectra) of parent ions, researchers can deduce the structures of new metabolites. generalmetabolics.com This capability is crucial for understanding the biotransformation pathways of this compound within a biological system. lcms.cz

Capillary Electrophoresis and Microfluidic Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility, which is related to their charge and size. micronit.comdarwin-microfluidics.com This method is particularly advantageous for the analysis of charged molecules like alkaloids. CE offers high efficiency, speed, and requires only very small sample volumes. darwin-microfluidics.com

Microfluidic devices, often referred to as lab-on-a-chip, integrate CE and other analytical processes onto a small chip. nih.gov Microchip electrophoresis (MCE) offers several advantages over traditional CE, including even faster analysis times due to shorter separation channels and the potential for integrating sample preparation and detection steps on the same chip. micronit.comnih.gov The efficient heat dissipation in microchips allows for the application of higher electric fields, further enhancing separation speed. nih.gov

When coupled with mass spectrometry (CE-MS), the technique provides both separation and structural information, making it a powerful tool for analyzing complex mixtures and identifying components with high confidence. repligen.com This integration is particularly valuable for analyzing precious or volume-limited samples. repligen.com Microfluidic CE-MS systems can rapidly separate and identify compounds like this compound and its metabolites from complex biological samples with minimal sample preparation. repligen.comrevvity.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for determining the precise chemical structure of this compound and for assessing the purity of isolated samples. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these methods for complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules like this compound. byjus.comcore.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org

¹H NMR Spectroscopy : Proton (¹H) NMR provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). byjus.com The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. core.ac.uk For this compound, the ¹H NMR spectrum would reveal characteristic signals for its aromatic, methoxy, and aliphatic protons. researchgate.net

¹³C NMR Spectroscopy : Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom typically gives a distinct signal, allowing for the determination of the total number of carbons in the structure. magritek.com The chemical shift of each carbon signal indicates its chemical environment (e.g., aromatic, aliphatic, carbonyl). chemistrysteps.com

2D NMR Spectroscopy : Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei. libretexts.orgpbsiddhartha.ac.in

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to establish the spin systems within the molecule. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atoms they are attached to, providing direct C-H connectivity information. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments show through-space correlations between protons that are close to each other, regardless of whether they are bonded. This information is invaluable for determining the stereochemistry and conformation of the molecule. magritek.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, thus confirming its chemical structure. magritek.com

Table 2: Illustrative NMR Data for a Hypothetical this compound-like Aporphine (B1220529) Alkaloid

This table provides a generalized example of the type of data obtained from NMR spectroscopy for an aporphine alkaloid. Actual chemical shifts for this compound would need to be determined experimentally.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| 1 | - | 128.5 | HMBC to H-2, H-11b |

| 1a | - | 125.0 | HMBC to H-2, H-11 |

| 2 | 6.80 (s) | 111.0 | HMBC to C-1, C-3, C-11c |

| 3 | - | 145.2 | HMBC to H-2, H-4 |

| 4 | 3.15 (m) | 35.1 | COSY with H-5; HMBC to C-3, C-5 |

| 5 | 2.80 (m), 3.20 (m) | 53.2 | COSY with H-4, H-6a; HMBC to C-3a, C-6a |

| 6a | 4.20 (d) | 62.8 | COSY with H-5; HMBC to C-5, C-7, C-11b |

| 7 | - | 129.8 | HMBC to H-8, H-6a |

| 8 | 7.25 (d) | 115.3 | COSY with H-9; HMBC to C-7, C-10, C-11a |

| 9 | 7.10 (t) | 122.1 | COSY with H-8, H-10; HMBC to C-7a, C-11 |

| 10 | 7.30 (d) | 127.5 | COSY with H-9; HMBC to C-8, C-11a |

| 11 | - | 148.5 | HMBC to H-10, H-1 |

| 11a | - | 152.0 | HMBC to H-8, H-10, H-11b |

| 11b | 3.60 (m) | 29.5 | HMBC to C-1, C-6a, C-7a |

| OMe-1 | 3.90 (s) | 56.1 | HMBC to C-1 |

| OMe-2 | 3.95 (s) | 56.3 | HMBC to C-2 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of organic compounds like this compound, offering significant advantages over conventional mass spectrometry. Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to several decimal places. foodsafetyasia.org This precision allows for the determination of an analyte's 'exact mass', which is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas. foodsafetyasia.orgscispace.com

In the context of this compound research, HRMS would be instrumental in confirming its molecular formula. By providing a highly accurate mass measurement, researchers can significantly narrow down the possible elemental compositions, lending strong support to the proposed structure. nih.gov This capability is particularly valuable when analyzing complex mixtures or identifying unknown metabolites, where multiple compounds might share an identical integer mass. cdnsciencepub.com

Modern HRMS platforms, such as Time-of-Flight (TOF) or Orbitrap-based systems, can be coupled with liquid chromatography (LC) to separate this compound from a complex matrix before detection. researchgate.netsci-hub.seanalytice.comnih.gov This LC-HRMS setup allows for both confident identification based on accurate mass and retention time, and precise quantification. nih.gov Data-dependent MS2 acquisition modes can further provide high-resolution fragmentation spectra, which are invaluable for detailed structural elucidation of the parent compound and its potential metabolites or degradation products. nih.gov

Table 1: Illustrative Comparison of Nominal Mass vs. Exact Mass This table demonstrates the principle of how HRMS distinguishes between two different compounds that share the same integer mass, a task not possible with low-resolution mass spectrometry.

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

| Cysteine | C₃H₇NO₂S | 121 | 121.0196 |

| Benzamide | C₇H₇NO | 121 | 121.0526 |

| Data sourced from illustrative examples of HRMS principles. foodsafetyasia.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of molecular structures and for quantification.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For a compound with a quinoline (B57606) core like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its specific structural features.

Studies on related 5,8-quinolinedione (B78156) derivatives show that the carbonyl (C=O) region of the spectrum is particularly informative. mdpi.comscispace.com The presence of one or two distinct C=O vibration peaks can help distinguish between isomers. mdpi.com Other key vibrations for a quinoline structure include C-N stretching within the quinoline ring, C-O stretching from ether or hydroxyl groups, and various C-H bending and stretching vibrations from the aromatic rings. mdpi.comnih.govsapub.org Analysis of the FTIR spectrum of this compound would allow for the confirmation of its core functional groups by comparing the observed frequencies to those of known quinoline alkaloids. impactfactor.orgpsu.edu

Table 2: Characteristic FT-IR Vibrational Frequencies for Quinolinedione Derivatives This table provides examples of typical absorption bands for functional groups expected in quinoline-type structures.

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1700–1650 |

| C-N (in quinoline ring) | Stretching | 1325–1314 |

| C-O (ether) | Stretching | 1307–1278 |

| Data derived from studies on 5,8-quinolinedione derivatives. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. scielo.br This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light—such as the highly conjugated quinoline ring system present in this compound. scielo.brmdpi.com

The UV-Vis spectrum of a quinoline derivative typically shows two distinct absorption bands related to π-π* and n-π* electronic transitions. scielo.br For instance, studies on substituted quinolines show absorption maxima (λmax) appearing around 280-290 nm and 350 nm. scielo.br The exact position and intensity of these bands can be influenced by the type and position of substituents on the quinoline backbone as well as the polarity of the solvent. mdpi.comunesp.briaea.org This sensitivity to the chemical environment makes UV-Vis spectroscopy a valuable tool. It is frequently used for quantitative analysis, where the absorbance at a specific wavelength is directly proportional to the concentration of the analyte in a solution, a relationship described by the Beer-Lambert law. scielo.br

Advanced Detection and Quantification Strategies

Beyond foundational spectroscopic methods, highly sensitive and specific techniques are available for the detection and quantification of trace amounts of compounds like this compound, particularly in complex biological or environmental samples.

Immunoanalytical Techniques (e.g., ELISA, if applicable to related compounds)

Immunoanalytical techniques, such as the Enzyme-Linked Immunosorbent Assay (ELISA), leverage the high specificity of antibody-antigen interactions for detection. mdpi.com While specific ELISA kits for this compound are not commercially available, the methodology has been successfully applied to the broader class of quinolone antibiotics, demonstrating its feasibility. ringbiosa.comatzlabs.com

The most common format for small molecules is the competitive ELISA. foodsafetyasia.orgringbiosa.com In this setup, a known amount of a quinolone-protein conjugate is immobilized onto the wells of a microtiter plate. When a sample containing the target analyte (e.g., a quinolone) is added along with a specific primary antibody, the free analyte in the sample competes with the immobilized conjugate for the antibody binding sites. foodsafetyasia.org After a washing step, a secondary antibody labeled with an enzyme (like horseradish peroxidase) is added, followed by a chromogenic substrate. The resulting color intensity is inversely proportional to the concentration of the analyte in the original sample. foodsafetyasia.orgatzlabs.com

The development of such an assay for this compound would require the generation of antibodies that specifically recognize its structure. Researchers have successfully produced generic antibodies capable of recognizing a wide range of (fluoro)quinolones, suggesting that developing an assay with either high specificity for this compound or broad reactivity for a class of related alkaloids is achievable. mdpi.commdpi.com

Table 3: Example Performance Characteristics of a Commercial Quinolones ELISA Kit This table illustrates the typical analytical parameters of an ELISA designed for the detection of related quinolone compounds.

| Parameter | Performance |

| Assay Type | Indirect Competitive ELISA |

| Total Assay Time | ~75 minutes |

| Sensitivity (LOD) | 0.05 ppb (ng/mL) |

| Sample Types | Milk, Tissue, Food |

| Accuracy (Recovery) | 80% - 120% |

| Data based on a commercially available quinolones ELISA kit. ringbiosa.com |

Biosensor Development for Real-time Monitoring

Biosensors are advanced analytical devices that integrate a biological recognition element with a physicochemical transducer to generate a measurable signal in response to a target analyte. encyclopedia.pub They offer the potential for rapid, sensitive, and real-time monitoring, making them ideal for on-site applications. frontiersin.orgmdpi.com

For a target like this compound, a biosensor could be developed using various platforms, with electrochemical and optical biosensors being the most common for related quinolone compounds. mdpi.com

Electrochemical Biosensors: These devices measure changes in electrical signals (current, potential, impedance) that occur when the target analyte binds to the biorecognition element immobilized on an electrode surface. researchgate.net The biorecognition element could be an antibody (forming an immunosensor) or a short, single-stranded DNA or RNA sequence known as an aptamer (forming an aptasensor). mdpi.com Aptamers are often called "chemical antibodies" and can be engineered to bind with high affinity and specificity to small molecules. mdpi.commdpi.com

Optical Biosensors: These sensors detect changes in light properties—such as absorption, fluorescence, or surface plasmon resonance (SPR)—upon analyte binding. encyclopedia.pub For example, a fluorescence-based sensor might show a change in light emission when the target compound interacts with a specifically designed molecular probe.

The development of these sensors has been accelerated by nanotechnology, with materials like gold nanoparticles or carbon nanotubes used to enhance signal amplification, stability, and sensitivity. mdpi.comresearchgate.net An amperometric biosensor for fluoroquinolones, for instance, achieved a limit of detection (LOD) as low as 0.009 µg/L. encyclopedia.pub The creation of a biosensor for this compound would follow similar principles, involving the selection or development of a highly specific biorecognition element (antibody or aptamer) and its integration with a suitable transducer platform for real-time signal generation. frontiersin.org

Table 4: Comparison of Biosensor Technologies for Quinolone Detection This table summarizes different biosensor strategies that have been developed for compounds related to this compound, highlighting their key performance metrics.

| Biosensor Type | Biorecognition Element | Transducer | Target Analyte Example | Limit of Detection (LOD) | Reference |

| Electrochemical Immunosensor | Antibody | Amperometric | Norfloxacin | Not specified | frontiersin.org |

| Amperometric Biosensor | Antibody | Amperometric | Fluoroquinolones | 0.009 µg/L | encyclopedia.pub |

| Optical Biosensor (FRET) | Antibody | Fluorescence | Enrofloxacin | 0.03 ng/mL | mdpi.com |

| Electrochemical Immunosensor | Antibody | Electrochemical | Ciprofloxacin | Not specified | mdpi.com |

| This table is a compilation of data from various research articles on biosensors for quinolones. mdpi.comencyclopedia.pubfrontiersin.org |

Computational Chemistry and Molecular Modeling of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available research studies, articles, or data sets detailing the computational chemistry and molecular modeling of the specific chemical compound, this compound.

The search included targeted queries for:

Molecular docking simulations of this compound

Binding pose and affinity scoring for this compound

Virtual screening for analogs of this compound

Molecular dynamics (MD) simulations involving this compound

Conformational dynamics studies of this compound

Protein-ligand complex stability analysis of this compound

Quantum chemical calculations or electronic structure analysis of this compound

While the compound "this compound" is referenced in several chemical inventories and patent documents google.comuclv.edu.cuyoudao.comgoogleapis.comgoogleapis.comgoogle.comgoogleapis.comuclv.edu.cuarchive.orggoogle.compom.go.id, no peer-reviewed scientific papers or public data repositories appear to have published findings on its molecular modeling or computational analysis.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the requested sections and subsections. Providing detailed research findings, data tables, and specific discussions on the binding poses, interaction energies, conformational dynamics, or electronic structure of this compound would require fabricating information, which is not feasible.

The principles of the requested computational methods are well-established in medicinal chemistry and drug design:

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.trmdpi.comrjraap.comnih.govrsc.org It is frequently used to predict the binding mode and affinity of small molecule ligands to protein targets. tubitak.gov.trmdpi.comrjraap.comnih.govrsc.org

Virtual Screening utilizes computational methods to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. europa.eunih.govchem-space.commdpi.commdpi.com

Molecular Dynamics (MD) Simulations are computer simulations of the physical movements of atoms and molecules, allowing for the study of how molecular systems evolve over time. nih.govyoutube.comebsco.comyoutube.comchemcomp.com This can provide insight into the stability of protein-ligand complexes and the conformational dynamics of molecules. nih.govyoutube.comebsco.comyoutube.comchemcomp.com

Quantum Chemical Calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. aps.orgornl.govnih.govibm.comarxiv.orguleth.calibretexts.org

However, without specific studies on this compound, no data can be presented for the compound itself.

Computational Chemistry and Molecular Modeling of Quillifoline

Quantum Chemical Calculations for Electronic Structure Analysis

Reactivity Prediction and Reaction Mechanism Studies

The prediction of a molecule's reactivity is a cornerstone of computational chemistry. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate electronic properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and Fukui functions. These calculations help in identifying the most likely sites for electrophilic and nucleophilic attack, thereby predicting how the molecule will interact with other reagents. mdpi.com Furthermore, computational methods can be used to map out entire reaction pathways, detailing the transition states and intermediates involved in a chemical transformation. vcclab.orgsmu.edunih.govbeilstein-journals.org

For Quillifoline, such studies would be critical in understanding its stability, degradation pathways, and potential for metabolic transformation. However, no specific research detailing the reactivity indices or mechanistic studies involving this compound has been published.

Spectroscopic Property Simulations

Computational methods are also instrumental in predicting and interpreting spectroscopic data. By solving the Schrödinger equation for a given molecule, it is possible to simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.govelte.hunih.govmdpi.commdpi.comrsc.org These simulations are not only crucial for confirming the structure of a newly synthesized or isolated compound but also provide deep insights into its vibrational and electronic properties. beilstein-journals.orgunpad.ac.id

In the case of this compound, while its basic structure is known mui.ac.ir, there are no available computational studies that simulate its spectroscopic profile. Such research would be invaluable for its unambiguous identification and for understanding the electronic distribution within the molecule.

Chemoinformatics and In Silico Property Prediction

Chemoinformatics applies computational techniques to analyze chemical data, enabling the prediction of a compound's properties and biological activities from its structure alone. neovarsity.orgu-strasbg.frresearchgate.netwhiterose.ac.uk

Molecular Descriptor Generation and Analysis

A fundamental aspect of chemoinformatics is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. mdpi.com There are thousands of descriptors that can be calculated, ranging from simple counts of atoms and bonds to complex 3D properties. smu.educambridgemedchemconsulting.comnih.govplos.org

Table 1: Examples of Molecular Descriptor Classes

| Descriptor Class | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula | Molecular Weight, Atom Counts |

| 2D Descriptors | Based on the 2D graph representation | Topological Indices, Connectivity Indices |

| 3D Descriptors | Based on the 3D molecular geometry | Molecular Surface Area, Volume, Shape Indices |

| Physicochemical | Related to physical and chemical properties | LogP, Polar Surface Area (PSA), pKa |

The analysis of these descriptors for this compound would provide a quantitative profile of the molecule, allowing for comparisons with other compounds and forming the basis for predictive modeling. To date, no comprehensive analysis of this compound's molecular descriptors has been reported in the scientific literature.

Predictive Modeling for Biological Activity and Pharmacological Profiles

Once molecular descriptors are generated, they can be used to build predictive models for a wide range of biological and pharmacological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate these descriptors with experimental data to predict the activity or properties of new or untested compounds. mui.ac.irunar.ac.idnih.govresearchgate.netfrontiersin.org These in silico models are crucial in modern drug discovery for prioritizing candidates for synthesis and testing, thereby saving significant time and resources. nih.govnih.govfrontiersin.orgrsc.orgnumberanalytics.comnih.govfrontiersin.orgbiorxiv.orgeco-vector.com

The application of such predictive models to this compound could offer insights into its potential therapeutic applications or toxicological liabilities. medkoo.com For instance, by comparing its predicted properties to those of known drugs, researchers could hypothesize its mechanism of action or potential off-target effects. mdpi.comunpad.ac.idmdpi.comnih.govexplorationpub.com However, the absence of both dedicated computational studies and sufficient experimental data for this compound makes the development of reliable predictive models currently unfeasible.

Emerging Research Paradigms and Future Directions for Quillifoline

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Table 1: Hypothetical AI/ML-Driven Analysis of Quillifoline

| Analysis Type | Potential Application to this compound | Expected Outcome |

| Target Prediction | Identify potential protein targets based on structural similarity to known ligands. | A ranked list of putative biological targets for this compound, guiding initial biological assays. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | An early assessment of the drug-like properties of this compound, identifying potential liabilities. |

| Analog Generation | Generate novel molecular structures based on the this compound scaffold. | A virtual library of this compound analogs with potentially improved potency and selectivity. |

| Binding Affinity Prediction | Estimate the binding energy of this compound and its analogs to predicted targets. | Prioritization of virtual compounds for synthesis and experimental validation. |

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of a compound's biological effects requires a holistic approach. Multi-omics data integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of cellular responses to a drug candidate. frontlinegenomics.comnih.gov This integrated analysis can help to identify biomarkers, elucidate mechanisms of action, and understand the complex interplay between different biological pathways. frontlinegenomics.comnih.gov

In the context of this compound, treating a relevant cell line or model organism with the compound and subsequently performing multi-omics analysis could reveal its molecular footprint. For instance, transcriptomic analysis might show changes in the expression of genes involved in a particular signaling pathway, while proteomics could confirm corresponding changes in protein levels. Metabolomic analysis could then reveal downstream effects on cellular metabolism. By integrating these datasets, researchers can construct a comprehensive picture of how this compound perturbs biological systems, potentially uncovering novel therapeutic applications. nih.govcmbio.io

High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel, making it a cornerstone of modern drug discovery. mdpi.comcea.fr When combined with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, HTS becomes a powerful tool for lead optimization. cea.frbenthamscience.comnih.gov

Once an initial biological activity for this compound is identified, HTS could be used to screen a library of its analogs to identify compounds with improved potency and selectivity. cea.fr Combinatorial chemistry techniques could be employed to systematically modify different parts of the this compound scaffold, creating a diverse set of derivatives for screening. jdigitaldiagnostics.com This iterative process of synthesis and screening can quickly lead to the identification of optimized lead compounds with desirable therapeutic properties. numberanalytics.com

Development of Novel Analogs with Enhanced Specificity and Potency

The initial discovery of a bioactive natural product is often just the beginning. The development of novel analogs is a critical step in transforming a promising hit into a viable drug candidate. nih.gov Medicinal chemists employ a variety of strategies to design analogs with improved characteristics, such as enhanced potency, greater specificity, and better pharmacokinetic properties. numberanalytics.comnih.gov

For this compound, once a primary biological target is confirmed, structure-activity relationship (SAR) studies would be initiated. This involves synthesizing a series of analogs where specific functional groups are systematically varied and then testing their biological activity. Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) modeling, can guide the design of these analogs. numberanalytics.com Techniques like scaffold hopping, where the core structure is replaced with a different one while maintaining key binding interactions, could also be explored to develop novel chemical series with improved drug-like properties. numberanalytics.com

Table 2: Potential Strategies for this compound Analog Development

| Strategy | Description | Desired Outcome for this compound Analogs |

| Structure-Activity Relationship (SAR) | Systematically modify functional groups to understand their contribution to activity. | Increased binding affinity and potency at the target. |

| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties. | Improved metabolic stability or reduced off-target effects. |

| Scaffold Hopping | Replace the core molecular framework with a novel scaffold. | Novel intellectual property and potentially improved overall properties. |

| Fragment-Based Design | Build upon small molecular fragments that bind to the target. | Highly efficient ligands with good ligand efficiency. |

Exploration of Unexplored Biological Roles and Potential Therapeutic Applications

Many natural products have complex pharmacological profiles and may interact with multiple biological targets. Therefore, it is crucial to explore the full spectrum of a compound's biological activities to uncover all of its potential therapeutic applications. mdpi.comnih.gov

Given the lack of specific research on this compound, its biological roles are entirely unexplored. A broad-based screening approach against a diverse panel of biological targets could reveal unexpected activities. Phenotypic screening, where the effect of the compound is observed in a cellular or whole-organism model without a preconceived target, is another powerful strategy for discovering novel therapeutic uses. cea.fr For example, screening this compound in models of various diseases, such as cancer, neurodegenerative disorders, or infectious diseases, could identify novel and unanticipated therapeutic opportunities. mdpi.comnih.govfrontiersin.org

Advanced Bioanalytical Tools for Complex Biological Matrices

The accurate quantification of a drug and its metabolites in biological samples is essential throughout the drug discovery and development process. jneonatalsurg.comsgs.com Advanced bioanalytical tools are necessary to handle the complexity of biological matrices such as plasma, urine, and tissue homogenates. jneonatalsurg.commdpi.com

Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the quantification of small molecules like this compound. jneonatalsurg.comcriver.com The development and validation of a robust bioanalytical method would be a critical early step in the preclinical development of this compound. This method would be used for pharmacokinetic studies, enabling researchers to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Furthermore, advanced techniques such as high-resolution mass spectrometry could be used to identify and characterize the metabolites of this compound. jneonatalsurg.com

Q & A

Q. What are the established protocols for synthesizing and characterizing Quillifoline in academic research?

Methodological guidance: Begin with a stepwise synthesis protocol validated by peer-reviewed studies, including reaction conditions (e.g., temperature, catalysts), purification methods (e.g., column chromatography), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). Ensure reproducibility by cross-referencing spectral data with published benchmarks and reporting yield percentages with error margins .

Q. How should researchers design initial biological activity assays for this compound?

Methodological guidance: Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) with appropriate controls (positive/negative) and dose-response curves. Validate results through triplicate experiments and statistical analysis (e.g., ANOVA, p-value thresholds). Reference established pharmacological frameworks (e.g., IC50 calculations) and report raw data in supplementary materials .

What criteria define a well-structured research question for studying this compound's mechanisms?

Methodological guidance: Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does this compound modulate [specific pathway] in [cell type] compared to [existing compound] over a 72-hour exposure?" .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

Methodological guidance:

Q. What computational strategies are recommended for predicting this compound's off-target interactions?

Methodological guidance:

Q. How should researchers design a longitudinal study to evaluate this compound's chronic toxicity?

Methodological guidance:

- Use animal models (e.g., rodents) with staggered dosing regimens and control cohorts.

- Monitor biomarkers (e.g., liver enzymes, histopathology) at predefined intervals.

- Apply survival analysis (e.g., Kaplan-Meier curves) and adjust for covariates using Cox proportional hazards models .

Data Interpretation & Reporting

Q. What statistical methods are critical for analyzing this compound's dose-dependent effects?

Methodological guidance:

- Fit data to sigmoidal curves (e.g., Hill equation) for EC50/IC50 determination.

- Use nonlinear regression tools (e.g., GraphPad Prism) with bootstrapping for confidence intervals.

- Report R² values and residual plots to validate model assumptions .

Q. How can researchers ensure their this compound study addresses gaps in existing literature?

Methodological guidance:

- Perform a scoping review to map current knowledge (e.g., PRISMA-ScR framework).

- Use citation analysis tools (e.g., VOSviewer) to identify understudied pathways or populations.

- Explicitly state limitations and propose follow-up experiments in the discussion section .

Ethical & Reproducibility Considerations

Q. What steps are essential for validating this compound's purity in interdisciplinary studies?

Methodological guidance:

Q. How can researchers align this compound studies with open science principles?

Methodological guidance:

- Preregister hypotheses and protocols on platforms like Open Science Framework.

- Use FAIR data standards (Findable, Accessible, Interoperable, Reusable) for public datasets.

- Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.